6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound is a derivative of benzodioxole, a structure known for its diverse biological activities. It is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde typically involves the reaction of 6-hydroxybenzo[d][1,3]dioxole-5-carbaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
The process would likely be optimized for higher yields and purity, involving advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: 6-Propoxy-benzo[1,3]dioxole-5-carboxylic acid.
Reduction: 6-Propoxy-benzo[1,3]dioxole-5-methanol.
Substitution: Various substituted benzodioxole derivatives depending on the substituent used.
Scientific Research Applications
6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials for various industrial applications.
Mechanism of Action
The mechanism of action of 6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: Potential inhibition of enzymes involved in cellular processes.
Apoptosis Induction: May induce apoptosis in certain cell lines, contributing to its cytotoxic effects.
DNA Binding: Possible interaction with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxybenzo[d][1,3]dioxole-5-carbaldehyde: A precursor in the synthesis of 6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde.
6-Bromo-benzo[1,3]dioxole-5-carbaldehyde: Another benzodioxole derivative with similar structural features.
Uniqueness
This compound is unique due to its propoxy substituent, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for targeted interactions in research applications, making it a valuable tool in various scientific studies .
Properties
IUPAC Name |
6-propoxy-1,3-benzodioxole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-3-13-9-5-11-10(14-7-15-11)4-8(9)6-12/h4-6H,2-3,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOPRBGCENZIDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1C=O)OCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.